molecular formula C8H9NOS B11756133 3-(Thiazol-2-yl)pent-1-yn-3-ol

3-(Thiazol-2-yl)pent-1-yn-3-ol

Cat. No.: B11756133
M. Wt: 167.23 g/mol
InChI Key: VYTWYCVHCVHPDJ-UHFFFAOYSA-N
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Description

3-(Thiazol-2-yl)pent-1-yn-3-ol is a compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atomsThe thiazole ring is known for its aromatic properties and its ability to participate in various chemical reactions, making it a versatile building block in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thiazol-2-yl)pent-1-yn-3-ol typically involves the reaction of propargyl alcohols with thioamides in the presence of a calcium(II) catalyst. This method is known for its efficiency and high yield. The reaction conditions often include the use of calcium triflate (Ca(OTf)2) as a catalyst, which facilitates the formation of the thiazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(Thiazol-2-yl)pent-1-yn-3-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Thiazol-2-yl)pent-1-yn-3-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with thiazole-based structures.

    Industry: Utilized in the production of dyes, biocides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Thiazol-2-yl)pent-1-yn-3-ol involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in various biological effects. For example, thiazole derivatives have been shown to inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Furan-2-yl)pent-1-yn-3-ol
  • 3-(Pyridin-2-yl)pent-1-yn-3-ol
  • 3-(Oxazol-2-yl)pent-1-yn-3-ol

Uniqueness

3-(Thiazol-2-yl)pent-1-yn-3-ol is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. The sulfur atom in the thiazole ring can participate in unique interactions that are not possible with oxygen or nitrogen atoms found in similar compounds like furan or pyridine derivatives. This makes this compound a valuable compound for various applications .

Properties

Molecular Formula

C8H9NOS

Molecular Weight

167.23 g/mol

IUPAC Name

3-(1,3-thiazol-2-yl)pent-1-yn-3-ol

InChI

InChI=1S/C8H9NOS/c1-3-8(10,4-2)7-9-5-6-11-7/h1,5-6,10H,4H2,2H3

InChI Key

VYTWYCVHCVHPDJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C#C)(C1=NC=CS1)O

Origin of Product

United States

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